N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that features a combination of a naphthalene sulfonamide group, a thiazole ring, and a fluorophenyl group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives generally interact with their targets through the thiazole ring, which is a planar, aromatic ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be the basis for the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, thiazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities, suggesting that they may interfere with the life cycle of microorganisms . They also exhibit antioxidant, analgesic, and anti-inflammatory activities, indicating that they may modulate oxidative stress and inflammatory pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability. The specific impact of these properties on the compound’s pharmacokinetics would need to be determined through further studies.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level. These could include modulation of oxidative stress, inflammation, and microbial growth, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with Naphthalene-2-sulfonamide: The final step involves coupling the thiazole derivative with naphthalene-2-sulfonamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-chlorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
- N-(2-(2-(3-bromophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
- N-(2-(2-(3-methylphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
Uniqueness
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S2/c22-18-7-3-6-17(12-18)21-24-19(14-27-21)10-11-23-28(25,26)20-9-8-15-4-1-2-5-16(15)13-20/h1-9,12-14,23H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOFMVLTWDDHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CSC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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